4-Bromoisoindoline
CAS No.: 127168-81-4
Cat. No.: VC21177744
Molecular Formula: C8H8BrN
Molecular Weight: 198.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127168-81-4 |
|---|---|
| Molecular Formula | C8H8BrN |
| Molecular Weight | 198.06 g/mol |
| IUPAC Name | 4-bromo-2,3-dihydro-1H-isoindole |
| Standard InChI | InChI=1S/C8H8BrN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2 |
| Standard InChI Key | AMXFGLZWKBYNGE-UHFFFAOYSA-N |
| SMILES | C1C2=C(CN1)C(=CC=C2)Br |
| Canonical SMILES | C1C2=C(CN1)C(=CC=C2)Br |
Introduction
Chemical Structure and Identification
4-Bromoisoindoline (C₈H₈BrN) is characterized by a bicyclic structure consisting of a benzene ring fused with a five-membered nitrogen-containing ring, with a bromine atom at the 4-position. The compound serves as an important intermediate in pharmaceutical synthesis and has distinctive structural features that contribute to its reactivity profile.
Chemical Identifiers
4-Bromoisoindoline is precisely identified through various chemical classification systems:
| Parameter | Value |
|---|---|
| CAS Number | 127168-81-4 |
| Molecular Formula | C₈H₈BrN |
| Molecular Weight | 198.060 g/mol |
| Exact Mass | 196.984009 |
| IUPAC Name | 4-bromo-2,3-dihydro-1H-isoindole |
| HS Code | 2933990090 |
The compound is also known by several synonyms in chemical literature, including 4-bromo-2,3-dihydro-1H-isoindole .
Structural Characteristics
The molecular structure of 4-Bromoisoindoline features a bromine atom attached to the benzene ring of the isoindoline scaffold. This positioning at the 4-position is critical to its chemical behavior and reactivity patterns. The nitrogen atom in the five-membered ring contributes to the compound's basic properties and offers a site for potential functionalization in organic synthesis applications.
Physical Properties
4-Bromoisoindoline exhibits specific physical properties that determine its behavior in various chemical environments and processes. These properties are essential considerations for researchers working with this compound.
Physical State and Appearance
At standard temperature and pressure, 4-Bromoisoindoline typically appears as a solid. The pure compound is generally used in laboratory and industrial applications in powder or crystalline form.
Thermodynamic Properties
| Property | Value |
|---|---|
| Melting Point | 326-328°C |
| Boiling Point | 265.5±40.0°C at 760 mmHg |
| Flash Point | 114.4±27.3°C |
| Density | 1.5±0.1 g/cm³ |
| Vapor Pressure | 0.0±0.5 mmHg at 25°C |
These thermodynamic properties highlight the compound's relatively high thermal stability and low volatility at room temperature .
Solubility and Partitioning
The compound has a calculated LogP value of 1.78, indicating moderate lipophilicity and suggesting limited water solubility but reasonable solubility in organic solvents . This property is particularly relevant for pharmaceutical applications, as it influences the compound's behavior in biological systems.
Optical Properties
4-Bromoisoindoline has a reported index of refraction of 1.602 . This optical property can be useful for identification and purity assessment through various analytical techniques.
Derivatives and Related Compounds
Several important derivatives of 4-Bromoisoindoline have been developed for specific applications in organic synthesis and pharmaceutical research.
4-Bromoisoindoline Hydrochloride
The hydrochloride salt of 4-Bromoisoindoline (CAS: 923590-95-8) is a commercially available form with applications in pharmaceutical research:
| Property | Value |
|---|---|
| CAS Number | 923590-95-8 |
| Molecular Formula | C₈H₈BrN·ClH |
| Molecular Weight | 234.52 g/mol |
| InChI Key | FQHLHVFOJBANKY-UHFFFAOYSA-N |
This salt form typically offers improved stability and solubility in polar solvents compared to the free base .
Comparative Analysis
The table below presents a comparative analysis of 4-Bromoisoindoline and its structurally related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| 4-Bromoisoindoline | C₈H₈BrN | 198.060 | Base structure |
| 4-Bromoisoindoline hydrochloride | C₈H₈BrN·ClH | 234.52 | Salt form with HCl |
| tert-butyl 4-bromoisoindoline-2-carboxylate | C₁₃H₁₆BrNO₂ | 298.18 | N-Boc protected derivative |
| 4-Bromo-1-isoindolinone | C₈H₆BrNO | 212.043 | Contains carbonyl group |
This comparison illustrates the structural diversity within this chemical family and highlights the potential for targeted modifications to achieve specific properties.
Applications and Uses
4-Bromoisoindoline serves several important functions in chemical research and pharmaceutical development.
Pharmaceutical Applications
The compound functions primarily as a valuable intermediate in pharmaceutical synthesis. Its bromine substituent provides a reactive site for various cross-coupling reactions, making it particularly useful in medicinal chemistry for preparing biologically active compounds .
Research Applications
In laboratory settings, 4-Bromoisoindoline is utilized in research and development processes, particularly in the exploration of novel pharmaceutical candidates. The brominated position allows for selective functionalization through various metal-catalyzed coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig protocols .
| Classification | Details |
|---|---|
| GHS Symbol | GHS07 (Warning) |
| Hazard Statements | H302+H332-H315-H319-H335 |
| Precautionary Statements | P260-P280-P312 |
While specific hazard data for 4-Bromoisoindoline itself is limited in the provided search results, similar brominated heterocycles typically require standard precautions for handling laboratory chemicals .
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